3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
CAS No.: 2034504-16-8
Cat. No.: VC7446928
Molecular Formula: C18H19F2N3O
Molecular Weight: 331.367
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034504-16-8 |
|---|---|
| Molecular Formula | C18H19F2N3O |
| Molecular Weight | 331.367 |
| IUPAC Name | 3,4-difluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C18H19F2N3O/c19-16-2-1-14(11-17(16)20)18(24)22-12-13-5-9-23(10-6-13)15-3-7-21-8-4-15/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,22,24) |
| Standard InChI Key | GWJYKQWTCWESNW-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=NC=C3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 3,4-difluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide. Its molecular formula is C₁₈H₁₉F₂N₃O, with a molecular weight of 347.36 g/mol. The structure comprises three key components:
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A 3,4-difluorobenzamide group, which enhances electrophilicity and binding affinity due to fluorine’s electron-withdrawing effects .
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A piperidin-4-ylmethyl linker, providing conformational flexibility and facilitating interactions with hydrophobic protein pockets .
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A pyridin-4-yl substituent, which contributes to hydrogen bonding and π-π stacking interactions in biological systems .
Comparative Analysis with Structural Analogs
Key differences between this compound and its analogs lie in the positional isomerism of the pyridine ring and halogen substitutions:
The pyridin-4-yl group in this compound likely alters its solubility and target selectivity compared to pyridin-2-yl analogs, as the nitrogen’s position affects hydrogen-bonding potential .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step sequence:
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Piperidine Functionalization: The piperidine ring is substituted at the 1-position with pyridin-4-yl via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination .
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Benzamide Formation: The 3,4-difluorobenzoic acid is activated (e.g., via thionyl chloride) and coupled to the piperidin-4-ylmethylamine intermediate using standard amide-bond-forming reagents like HATU or EDCI .
Example Reaction Conditions:
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Pyridin-4-yl Introduction: Reacting 4-(aminomethyl)piperidine with 4-bromopyridine in the presence of Pd(OAc)₂ and Xantphos at 100°C .
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Amide Coupling: 3,4-Difluorobenzoic acid (1.2 eq), HATU (1.5 eq), DIPEA (3 eq) in DMF at 25°C for 12 hours.
Industrial-Scale Challenges
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Regioselectivity: Ensuring exclusive substitution at the pyridine’s 4-position requires careful control of reaction kinetics and catalysts .
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Purification: High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures is used to achieve >95% purity.
Physicochemical Properties
Thermodynamic and Solubility Data
While experimental data for this specific compound are unavailable, predictions based on analogs suggest:
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logP: ~2.8 (moderate lipophilicity, suitable for blood-brain barrier penetration) .
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Aqueous Solubility: <10 μg/mL due to the aromatic fluorine and pyridine groups .
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Melting Point: Estimated 180–190°C, consistent with rigid benzamide cores .
Spectroscopic Characteristics
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¹H NMR: Expected signals include δ 8.5–8.7 ppm (pyridine-H), δ 7.4–7.6 ppm (benzamide-H), and δ 3.1–3.4 ppm (piperidine-CH₂) .
Biological and Pharmacological Applications
Enzyme Inhibition
Structural analogs demonstrate inhibitory activity against kinases (e.g., JAK2, EGFR) and G-protein-coupled receptors (GPCRs) . The pyridin-4-yl group may enhance selectivity for receptors with larger hydrophobic pockets compared to pyridin-2-yl variants .
Industrial and Research Applications
Materials Science
The compound’s rigidity and fluorine content make it a candidate for liquid-crystal displays (LCDs) and high-performance polymers .
Chemical Probes
Used in fluorescence polarization assays to study protein-ligand interactions, leveraging its UV absorbance at 260–280 nm .
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